2,4-dichloro-5-fluoro(213C,1,3-15N2)pyrimidine
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Overview
Description
2,4-Dichloro-5-fluoro(213C,1,3-15N2)pyrimidine is a fluorinated pyrimidine derivative with isotopic labeling of carbon-13 and nitrogen-15. This compound is used in various scientific research applications due to its unique chemical properties and isotopic composition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-fluoro(213C,1,3-15N2)pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the chlorination of 5-fluorouracil using phosphorus oxychloride and N,N-dimethylaniline as a catalyst. The reaction is carried out at temperatures below 20°C, followed by gradual heating to 110°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is isolated through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluoro(213C,1,3-15N2)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents include boronic acids, triphenylphosphine, and palladium(II) acetate.
Major Products
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2,4-Dichloro-5-fluoro(213C,1,3-15N2)pyrimidine is used in several scientific research fields:
Biology: The isotopic labeling allows for tracing and studying metabolic pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-fluoro(213C,1,3-15N2)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and chlorine atoms enhance its binding affinity and specificity. The isotopic labeling allows for detailed studies of its metabolic fate and interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: A non-isotopically labeled version with similar chemical properties.
5-Fluorouracil: A widely used anti-cancer drug with a similar pyrimidine structure.
2,4-Diamino-5-fluoropyrimidine: A derivative used in the synthesis of kinase inhibitors.
Uniqueness
2,4-Dichloro-5-fluoro(213C,1,3-15N2)pyrimidine is unique due to its isotopic labeling, which provides advantages in tracing and studying its behavior in complex biological systems. This makes it particularly valuable in research applications where detailed mechanistic insights are required .
Properties
CAS No. |
1293994-86-1 |
---|---|
Molecular Formula |
C4HCl2FN2 |
Molecular Weight |
169.94 g/mol |
IUPAC Name |
2,4-dichloro-5-fluoro(213C,1,3-15N2)pyrimidine |
InChI |
InChI=1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H/i4+1,8+1,9+1 |
InChI Key |
WHPFEQUEHBULBW-WKPWXFLVSA-N |
Isomeric SMILES |
C1=C(C(=[15N][13C](=[15N]1)Cl)Cl)F |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)F |
Origin of Product |
United States |
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